molecular formula C15H23NO3 B7838827 methyl N-benzyl-O-tert-butyl-L-serinate

methyl N-benzyl-O-tert-butyl-L-serinate

Cat. No.: B7838827
M. Wt: 265.35 g/mol
InChI Key: QEWWTCAKOLMBDY-ZDUSSCGKSA-N
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Description

Its structure comprises:

  • Amino protection: A benzyl group attached to the α-amino group of L-serine.
  • Hydroxyl protection: A tert-butyl ether at the β-hydroxyl position.
  • Esterification: A methyl ester at the carboxyl terminus .

This compound serves as a versatile building block for synthesizing peptidomimetics, hydrazine derivatives, and antitubercular agents . Its stereochemical integrity (L-configuration, S-enantiomer) ensures precise chirality in drug intermediates. Commercial availability and stability under basic conditions make it a preferred reagent in multistep syntheses .

Properties

IUPAC Name

methyl (2S)-2-(benzylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-15(2,3)19-11-13(14(17)18-4)16-10-12-8-6-5-7-9-12/h5-9,13,16H,10-11H2,1-4H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWWTCAKOLMBDY-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)OC)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)OC)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-benzyl-O-tert-butyl-L-serinate typically involves the protection of the serine hydroxyl group with a tert-butyl group and the amino group with a benzyl group. The methyl ester group is introduced through esterification. One common method involves the use of tert-butyl chloroformate and benzyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes using microreactor technology. This approach offers advantages such as improved efficiency, better control over reaction conditions, and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl N-benzyl-O-tert-butyl-L-serinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Methyl N-benzyl-O-tert-butyl-L-serinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl N-benzyl-O-tert-butyl-L-serinate involves its interaction with specific molecular targets. The benzyl and tert-butyl groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The ester group can undergo hydrolysis, releasing the active serine derivative, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Modifications

(a) O-Tert-Butyl-N-Cbz-L-Serine Methyl Ester (CAS 1872-59-9)
  • Differences: Amino protection: Uses a carbobenzoxy (Cbz) group instead of benzyl. Stability: Cbz is cleaved via hydrogenolysis, whereas the benzyl group in the target compound requires harsher conditions (e.g., H₂/Pd) .
  • Applications : Preferred in peptide synthesis where orthogonal deprotection (Cbz vs. tert-butyl) is needed .
(b) Methyl N-Benzyl-N-(tert-Butoxycarbonyl)-L-Serinate
  • Differences: Amino protection: tert-Butoxycarbonyl (Boc) replaces benzyl. Reactivity: Boc is acid-labile, enabling selective deprotection under mild acidic conditions (e.g., TFA), unlike the robust tert-butyl ether .
  • Applications : Ideal for acid-sensitive synthetic pathways .
(c) Methyl 4-tert-Butylbenzoate
  • Differences :
    • Backbone : Lacks the serine moiety; instead, a benzoate ester with a tert-butyl substituent.
    • Role : Primarily a solvent or fragrance component, unrelated to chiral synthesis .

Physical and Chemical Properties

Property Methyl N-Benzyl-O-tert-Butyl-L-Serinate O-Tert-Butyl-N-Cbz-L-Serine Methyl Ester Methyl N-Benzyl-N-Boc-L-Serinate
Molecular Weight 309.36 (free base) 309.36 ~350 (estimated)
Melting Point Not reported (hydrochloride form) 43°C Not reported
Stability Stable under basic conditions Requires 2–8°C storage Acid-sensitive
Solubility Polar solvents (HCl salt enhances solubility) Limited data Ethanol, DCM

Stability and Reactivity Trends

  • tert-Butyl Ether : Resists hydrolysis under basic and nucleophilic conditions but cleaved by strong acids (e.g., HCl in dioxane) .
  • Benzyl vs. Cbz Groups: Benzyl requires hydrogenolysis (H₂/Pd), while Cbz allows milder deprotection .
  • Boc Group : Removed under acidic conditions (e.g., TFA), offering compatibility with acid-stable tert-butyl ethers .

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